molecular formula C17H16ClNO B12480999 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide

Cat. No.: B12480999
M. Wt: 285.8 g/mol
InChI Key: LQYVPFSFTQMBPP-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C18H18ClNO It is a derivative of benzamide, characterized by the presence of a chloro group and a 1-methylcyclopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 2-(1-methylcyclopropyl)aniline.

    Reaction: The 2-chlorobenzoyl chloride is reacted with 2-(1-methylcyclopropyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-amino-N-[2-(1-methylcyclopropyl)phenyl]benzamide.

    Oxidation: Oxidized derivatives like 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzoic acid.

    Reduction: Reduced derivatives like 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzylamine.

Scientific Research Applications

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylbenzamide: Lacks the 1-methylcyclopropyl group, leading to different chemical and biological properties.

    N-[2-(1-methylcyclopropyl)phenyl]benzamide:

Uniqueness

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of both the chloro and 1-methylcyclopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide

InChI

InChI=1S/C17H16ClNO/c1-17(10-11-17)13-7-3-5-9-15(13)19-16(20)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

LQYVPFSFTQMBPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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